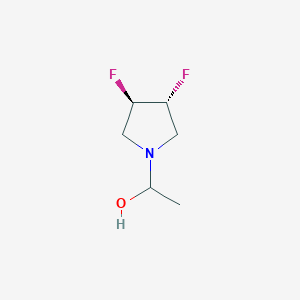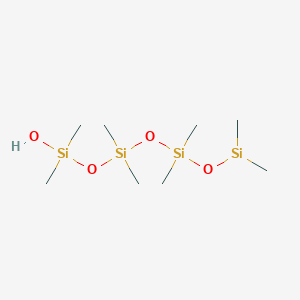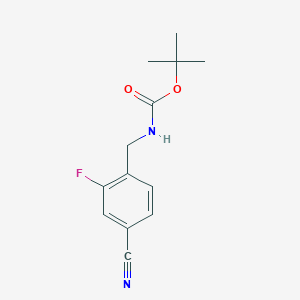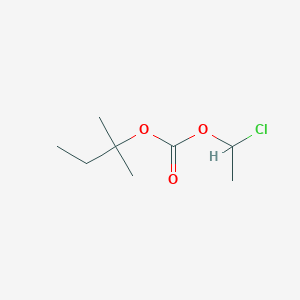
1-Chloroethyl 2-methylbutan-2-yl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido carbónico, 1-cloroetil 1,1-dimetilpropil éster se puede lograr a través de la esterificación del ácido carbónico con 1-cloroetanol y 1,1-dimetilpropanol. La reacción típicamente involucra el uso de un catalizador ácido, como el ácido sulfúrico, para facilitar el proceso de esterificación . Las condiciones de reacción incluyen mantener un rango de temperatura de 60-80°C y agitación continua para asegurar la reacción completa.
Métodos de Producción Industrial
En entornos industriales, la producción del ácido carbónico, 1-cloroetil 1,1-dimetilpropil éster implica procesos de esterificación a gran escala. El uso de reactores continuos y técnicas avanzadas de destilación asegura un alto rendimiento y pureza del producto final. El proceso está optimizado para minimizar los subproductos y maximizar la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido carbónico, 1-cloroetil 1,1-dimetilpropil éster sufre diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar compuestos carbonílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el éster en alcoholes.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) e hidruro de sodio y boro (NaBH4).
Sustitución: Los nucleófilos como el hidróxido de sodio (NaOH) y el amoníaco (NH3) se emplean en reacciones de sustitución.
Principales Productos Formados
Oxidación: Formación de compuestos carbonílicos como aldehídos y cetonas.
Reducción: Formación de alcoholes.
Sustitución: Formación de varios ésteres y alcoholes sustituidos.
Aplicaciones Científicas De Investigación
El ácido carbónico, 1-cloroetil 1,1-dimetilpropil éster tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como intermedio en la producción de otros compuestos.
Biología: Se estudia por su potencial actividad biológica e interacciones con enzimas y proteínas.
Industria: Se utiliza en la fabricación de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido carbónico, 1-cloroetil 1,1-dimetilpropil éster involucra su carácter electrófilo, lo que le permite reaccionar con grupos nucleofílicos en sistemas biológicos . El compuesto puede interactuar con enzimas y proteínas, lo que lleva a varios efectos bioquímicos. Los objetivos moleculares y las vías involucradas incluyen la inhibición enzimática y la modulación de las vías metabólicas.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido carbónico, 1-cloroetil 1,1-dimetiletil éster
- Ácido carbónico, 1-cloroetil 1,1-dimetilbutil éster
- Ácido carbónico, 1-cloroetil 1,1-dimetilpentil éster
Singularidad
El ácido carbónico, 1-cloroetil 1,1-dimetilpropil éster es único debido a su estructura molecular específica, que imparte propiedades químicas y físicas distintas.
Propiedades
Número CAS |
104483-20-7 |
|---|---|
Fórmula molecular |
C8H15ClO3 |
Peso molecular |
194.65 g/mol |
Nombre IUPAC |
1-chloroethyl 2-methylbutan-2-yl carbonate |
InChI |
InChI=1S/C8H15ClO3/c1-5-8(3,4)12-7(10)11-6(2)9/h6H,5H2,1-4H3 |
Clave InChI |
WYFONWYSDOYSRB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)OC(=O)OC(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


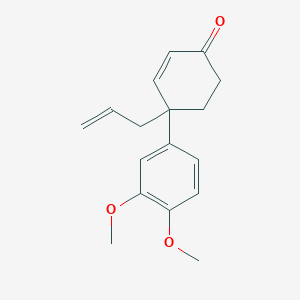
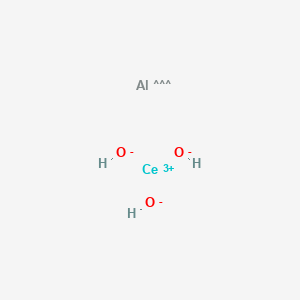
![(4,12-diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl) benzoate](/img/structure/B12285013.png)
![3-Propyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12285019.png)
![Methyl 2-[1-[4-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B12285031.png)
![6-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12285035.png)
![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid;hydrochloride](/img/structure/B12285041.png)
